molecular formula C9H16ClN3O B2614948 2-Ethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride CAS No. 1713163-91-7

2-Ethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

Cat. No.: B2614948
CAS No.: 1713163-91-7
M. Wt: 217.7
InChI Key: CYSBWTLRTOVQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Ethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride” is an organic compound . Its molecular formula is C9H16ClN3O and its molecular weight is 217.7 g/mol .

Scientific Research Applications

High-affinity Ligands for Receptors

The compound has been identified as a high-affinity ligand for the human ORL1 (orphanin FQ/nociceptin) receptor, leading to the synthesis of optimized ligands that exhibit high affinity and moderate to good selectivity versus opioid receptors. These compounds have been shown to behave as full agonists in biochemical assays, indicating potential applications in the modulation of pain and other neurological functions (Röver et al., 2000).

Synthesis Methodologies

Novel synthesis methodologies, such as ultrasound-assisted synthesis, have been developed for creating 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives. These methodologies offer advantages like environmental friendliness, energy efficiency, short reaction times, and greater selectivity under ambient conditions, contributing to the field of green chemistry and enhancing the compound's accessibility for further studies (Velupula et al., 2021).

Antimicrobial Applications

The compound and its derivatives have been explored for antimicrobial applications. For instance, N-halamine-coated cotton, synthesized using a derivative of this compound, has shown potential in antimicrobial and detoxification applications. The modified cotton fabric demonstrated antimicrobial efficacy against bacteria such as Staphylococcus aureus and Escherichia coli O157:H7, indicating its potential use in medical textiles and protective clothing (Ren et al., 2009).

Antitumor and Anticancer Activities

Some derivatives of 2-Ethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride have been investigated for their potential antitumor and anticancer activities. For instance, certain spirocyclic thiazolidin-4-ones, designed as epidermal growth factor receptor inhibitors, displayed moderate antiproliferative activity against breast cancer cell lines. This suggests the compound's utility in the design of new anticancer agents (Fleita et al., 2013).

Antibacterial and Antifungal Agents

Ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, synthesized from reactions involving a similar spirocyclic structure, were screened for their antimicrobial activities. These compounds showed significant antibacterial and antifungal activities against a spectrum of clinically isolated microorganisms, showcasing the potential of this compound in developing new antimicrobial agents (Thanusu et al., 2011).

Properties

IUPAC Name

2-ethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-2-7-11-8(13)9(12-7)3-5-10-6-4-9;/h10H,2-6H2,1H3,(H,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSBWTLRTOVQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2(CCNCC2)C(=O)N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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